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Compound of Interest

Compound Name: Midobrutinib

Cat. No.: B15577780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Midobrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical

enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is a key driver of

proliferation and survival in various B-cell malignancies. This document provides a

comprehensive overview of the chemical structure, physicochemical and pharmacological

properties, and the mechanism of action of Midobrutinib. Detailed experimental

methodologies for key assays are also presented to facilitate further research and

development.

Chemical Structure and Identifiers
Midobrutinib is a small molecule inhibitor with a complex heterocyclic structure.
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Identifier Value Source

IUPAC Name

1-((R)-3-(4-amino-3-

(benzofuran-2-yl)-1H-

pyrazolo[3,4-d]pyrimidin-1-

yl)piperidin-1-yl)prop-2-en-1-

one

[1]

CAS Number 1654727-33-9 [2][3][4]

Chemical Formula C21H20N8O3 [3][5]

SMILES String

C=CC(=O)N1CCC--INVALID-

LINK--

N2C3=C(C(=N2)C(=O)NC4=N

C5=CC=CC=C5O4)C(=NC=N3

)N

[5]

PubChem CID 118519887 [5]

Physicochemical and Pharmacological Properties
A summary of the known physicochemical and pharmacological properties of Midobrutinib is

provided below.

Physicochemical Properties
Property Value Source

Molecular Weight 432.44 g/mol [5]

Appearance Solid [6]

Solubility Soluble in DMSO [6]

Pharmacological Properties
Midobrutinib is characterized as a potent and selective inhibitor of Bruton's tyrosine kinase

(BTK).[4]
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Property Value Source

Target Bruton's tyrosine kinase (BTK) [4]

Mechanism of Action BTK inhibitor [4]

Further quantitative data such as pKa, aqueous solubility, specific IC50 value for BTK, and

detailed pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) are not yet publicly

available in the searched literature.

Mechanism of Action and Signaling Pathway
Midobrutinib exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK), a non-

receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.

[7][8] The BCR pathway is essential for B-cell development, differentiation, and survival.[7][8]

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of

downstream pathways, including the NF-κB and PI3K/AKT pathways, which promote cell

proliferation and survival.[9] BTK is a key component in this cascade, and its inhibition by

Midobrutinib effectively blocks these downstream signals, leading to decreased B-cell

activation and proliferation.
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Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of

Midobrutinib on BTK.

Experimental Protocols
Detailed experimental protocols specific to Midobrutinib are not widely published. However,

standard assays used to characterize BTK inhibitors can be adapted.

BTK Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.

A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay.

Workflow:
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Caption: General workflow for a biochemical BTK kinase inhibition assay.

Detailed Steps:

Reagent Preparation:

Dilute purified recombinant BTK enzyme to the desired concentration in kinase assay

buffer.

Prepare serial dilutions of Midobrutinib in DMSO and then further dilute in kinase assay

buffer.
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Prepare a solution of ATP and a suitable substrate (e.g., poly-Glu,Tyr 4:1) in kinase assay

buffer.

Assay Procedure:

Add the diluted Midobrutinib or vehicle control to the wells of a microplate.

Add the diluted BTK enzyme to the wells and incubate for a pre-determined time (e.g., 30

minutes) at room temperature to allow for compound binding.

Initiate the kinase reaction by adding the ATP/substrate solution.

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

Stop the reaction and add the detection reagents according to the manufacturer's protocol

(e.g., TR-FRET donor and acceptor antibodies).

Incubate for the recommended time to allow for the detection signal to develop.

Data Analysis:

Measure the signal (e.g., TR-FRET ratio) using a suitable plate reader.

Plot the percentage of inhibition against the logarithm of the Midobrutinib concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular BTK Autophosphorylation Assay
This assay measures the inhibition of BTK activity within a cellular context by quantifying the

level of BTK autophosphorylation at Tyr223.

Workflow:
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Cellular BTK Autophosphorylation Assay Workflow
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Caption: General workflow for a cellular BTK autophosphorylation assay.

Detailed Steps:

Cell Culture and Treatment:

Culture a suitable B-cell line (e.g., Ramos cells) in appropriate media.

Seed the cells in a multi-well plate and treat with serial dilutions of Midobrutinib or vehicle

control for a specified time (e.g., 1-2 hours).

BCR Stimulation and Cell Lysis:

Stimulate the B-cell receptor by adding an anti-IgM antibody and incubate for a short

period (e.g., 10-15 minutes).

Pellet the cells by centrifugation and wash with cold PBS.

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

Clarify the lysates by centrifugation to remove cellular debris.

Western Blot Analysis:

Determine the protein concentration of the lysates.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and probe with primary antibodies specific for phosphorylated BTK

(Tyr223) and total BTK.

Incubate with appropriate secondary antibodies and detect the signal using a

chemiluminescence-based method.

Data Analysis:

Quantify the band intensities for phosphorylated and total BTK.

Normalize the phospho-BTK signal to the total BTK signal.

Plot the normalized phospho-BTK levels against the Midobrutinib concentration to

determine the cellular IC50 value.

Conclusion
Midobrutinib is a promising BTK inhibitor with a chemical structure designed for potent and

selective activity. Its mechanism of action through the inhibition of the BCR signaling pathway

provides a strong rationale for its development in the treatment of B-cell malignancies. The

provided overview of its properties and the detailed experimental protocols serve as a valuable

resource for the scientific community to further explore the therapeutic potential of this

compound. Further research is warranted to fully elucidate its pharmacological profile and

clinical efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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